N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide
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Description
N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Amination reactions of aryl halides with nitrogen-containing reagents have been explored using palladium/imidazolium salt systems. These reactions, including the N-arylation of indoles, are fundamental in synthesizing complex organic compounds, including potential intermediates for new antibiotics and pharmaceuticals (Grasa, Viciu, Huang, & Nolan, 2001). Similarly, oxidative coupling of indole-3-carboxylic acids with alkynes catalyzed by palladium leads to tetrasubstituted carbazoles, compounds with potential applications in organic electronics and photonics due to their solid-state fluorescence properties (Yamashita, Hirano, Satoh, & Miura, 2009).
Pharmaceutical Research
The potential of certain indole derivatives to act as antitubercular agents against the enoyl reductase enzyme of Mycobacterium tuberculosis has been investigated, demonstrating the relevance of indole-based compounds in drug discovery for infectious diseases (Purushotham & Poojary, 2018).
Materials Science
The synthesis of condensed heteroaromatic compounds through palladium-catalyzed oxidative coupling demonstrates the creation of highly substituted indole, dibenzofuran, and benzofuran derivatives. These processes are critical for developing new materials with potential applications in organic electronics and light-emitting devices (Yamashita, Hirano, Satoh, & Miura, 2009).
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-19(26)18-17(14-6-2-4-8-16(14)29-18)25-21(28)20(27)23-10-9-12-11-24-15-7-3-1-5-13(12)15/h1-8,11,24H,9-10H2,(H2,22,26)(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIZHBHFGNHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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